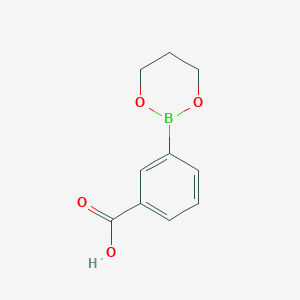
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Übersicht
Beschreibung
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a chemical compound with the molecular formula C10H11BO4 . It is a boronic acid derivative, which are known for their wide range of applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of ortho-substituted arylboronic esters, which includes compounds like 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, involves the in situ trapping of unstable lithio intermediates . This process is a key step in the preparation of these compounds.Molecular Structure Analysis
The molecular structure of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid can be represented by the InChI string: InChI=1S/C10H10O4/c11-9(12)7-2-1-3-8(6-7)10-13-4-5-14-10/h1-3,6,10H,4-5H2,(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is 206.00 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
1. Coordination Polymers and Photophysical Properties
Sivakumar et al. (2011) explored the synthesis of lanthanide-based coordination polymers using derivatives of 3,5-dihydroxy benzoic acid, a compound structurally related to 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. These polymers exhibited interesting photophysical properties, making them potential candidates for applications in luminescent materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).
2. Electronic and Spectroscopic Properties in Metal Coordination
Research by Chisholm et al. (2015) focused on the electronic and spectroscopic properties of avobenzone derivatives (including 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid derivatives) when attached to metal quadruple bonds. This study provides insight into the potential use of these compounds in the development of materials with unique optical properties (Chisholm, Gustafson, Kender, Spilker, & Young, 2015).
3. Development of Novel Fluorescence Probes
Setsukinai et al. (2003) designed novel fluorescence probes using compounds similar to 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. These probes can detect highly reactive oxygen species, indicating potential applications in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
4. Liquid Crystal Technologies
Research by Dabrowski et al. (1995) on phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates, closely related to the compound , demonstrated their influence on the phase transition temperatures and properties of liquid crystals. This implies potential applications in liquid crystal display technologies (Dabrowski, Bezborodov, Lapanik, Dziaduszek, & Czupryński, 1995).
5. Luminescent Properties in Coordination Compounds
Sivakumar et al. (2010) studied the synthesis and luminescent properties of lanthanide 4-benzyloxy benzoates, where derivatives similar to 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid were used. The study suggested applications in the field of luminescence, such as in lighting and display technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Eigenschaften
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c12-10(13)8-3-1-4-9(7-8)11-14-5-2-6-15-11/h1,3-4,7H,2,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHVROQWZGKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856782 | |
| Record name | 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |
CAS RN |
1107596-00-8 | |
| Record name | 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



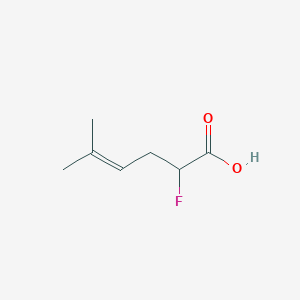
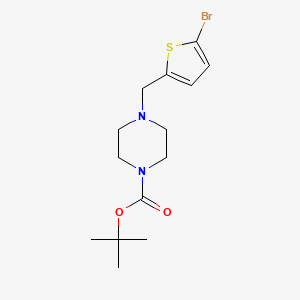

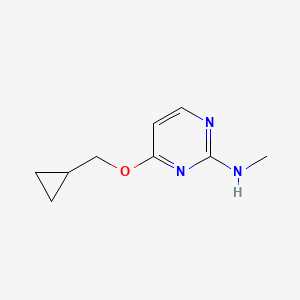

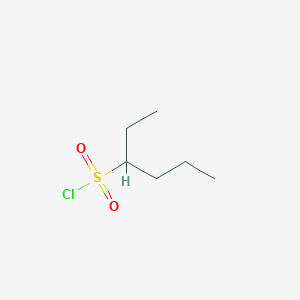


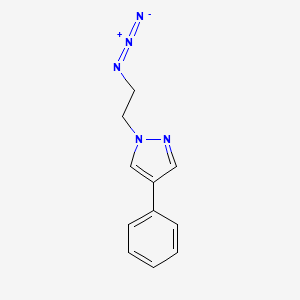
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B1465837.png)

![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1465840.png)
![2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B1465841.png)
